

Application Note: Large-Scale Synthesis of 1-(3,4-Dichlorophenyl)ethanamine

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Compound of Interest

Compound Name: 1-(3,4-Dichlorophenyl)ethanamine

CAS No.: 74877-07-9

Cat. No.: B1306573

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Abstract

This application note details a robust, scalable protocol for the synthesis of **1-(3,4-Dichlorophenyl)ethanamine** (CAS: 40232-02-8), a critical chiral building block for the antidepressant sertraline (Zoloft®) and other neuroactive APIs. While various laboratory-scale methods exist, this guide focuses on the industrial standard: High-Pressure Reductive Amination of 3,4-dichloroacetophenone using Raney Nickel, followed by classical optical resolution with D-(-)-Mandelic acid. This workflow is optimized for a 1 kg Pilot Scale, emphasizing safety, cost-efficiency, and enantiomeric purity.

Strategic Route Selection

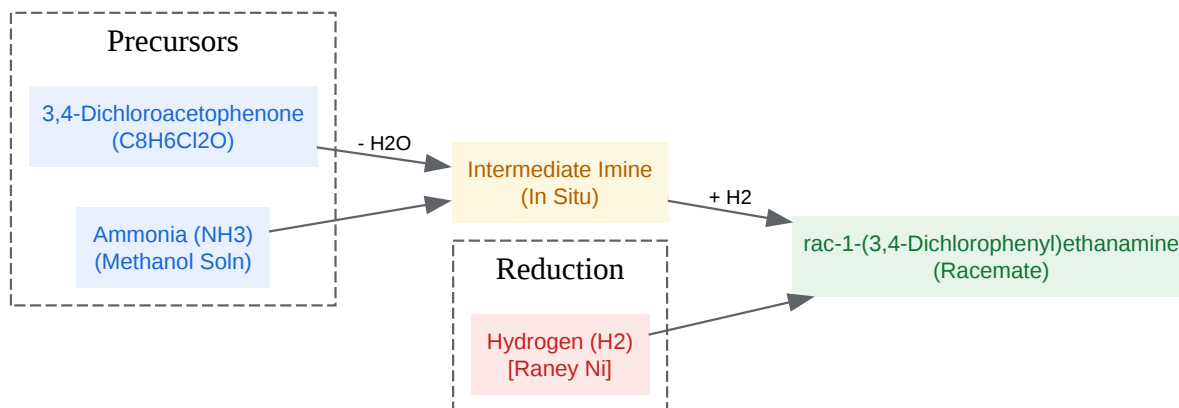
For large-scale production (>1 kg), route selection is dictated by atom economy, catalyst cost, and waste management.

Method	Scalability	Cost	Pros	Cons
Leuckart-Wallach	Medium	Low	Uses cheap reagents (Formic acid/Formamide).	High temp required; difficult waste stream; racemic product.
Biocatalysis (Transaminase)	High	High	High enantioselectivity (eliminates resolution).	Enzyme cost; dilute conditions often required; complex development time.
Reductive Amination (Raney Ni)	High	Low	Industry Standard. Cheap catalyst; clean solvent (MeOH); high throughput.	High pressure required; pyrophoric catalyst handling.

Decision: This protocol utilizes Reductive Amination due to its dominance in generic API manufacturing, offering the best balance of raw material cost and throughput.

Reaction Scheme

The synthesis proceeds via the formation of an imine intermediate, which is reduced in situ to the racemic amine.



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Figure 1: Reaction pathway for the reductive amination of 3,4-dichloroacetophenone.

Critical Safety & Hazard Analysis

WARNING: This protocol involves high-pressure hydrogenation and pyrophoric catalysts.

- Raney Nickel (Ra-Ni):
 - Hazard: Pyrophoric. Ignites spontaneously in air when dry.
 - Control: Always handle as a slurry in water or methanol. Never let the filter cake dry out. Keep a bucket of water nearby during filtration to submerge used catalyst immediately.
- Hydrogen Gas (
 - Hazard: Extremely flammable; high-pressure rupture risk.
 - Control: Use a rated autoclave (Hastelloy or Stainless Steel 316). Ensure burst discs are rated 20% above operating pressure. Ground all equipment to prevent static discharge.
- 3,4-Dichloroacetophenone:

- Hazard: Skin and eye irritant; lachrymator.
- Control: Full PPE (Tyvek suit, nitrile gloves, full-face respirator or fume hood).

Detailed Protocol: Kilo-Lab Scale (1 kg Input)

Phase A: Reductive Amination (Synthesis of Racemate)

Equipment: 5L High-Pressure Autoclave (Parr or Buchi), Mechanical Stirrer, Cooling Loop.

Reagents:

- 3,4-Dichloroacetophenone: 1.0 kg (5.29 mol)
- Methanol (HPLC Grade): 3.5 L
- Ammonia (anhydrous or 7N in MeOH): ~6.5 mol (1.2 equiv)
- Raney Nickel (Active slurry): 50 g (5 wt% loading)

Step-by-Step Procedure:

- Catalyst Charging:
 - Purge the open autoclave with Nitrogen () for 10 minutes.
 - Carefully charge the Raney Nickel slurry (washed 3x with MeOH to remove water) into the reactor. Do not allow to dry.
- Substrate Addition:
 - Dissolve 3,4-Dichloroacetophenone (1.0 kg) in Methanol (2.0 L).
 - Add this solution to the reactor.
 - Add the remaining Methanol (1.5 L) containing the dissolved Ammonia. Note: If using gaseous ammonia, pressurize the headspace with

gas to 2 bar first.

- Hydrogenation:
 - Seal the reactor. Purge 3x with

(5 bar), then 3x with

(5 bar).
 - Pressurize to 10-15 bar

.
 - Set agitation to high shear (800-1000 rpm) to overcome gas-liquid mass transfer limitations.
 - Heat to 55°C. Caution: Exothermic reaction. Monitor internal temp closely.
 - Maintain pressure and temperature for 6–10 hours until

uptake ceases.
- Work-up:
 - Cool reactor to 20°C. Vent

and purge with

.
 - Filtration: Filter the reaction mixture through a Celite pad under

blanket to remove Raney Ni.
 - Safety Check: Immediately quench the filter cake with water.
 - Concentrate the filtrate under vacuum to remove Methanol and excess Ammonia.
 - Yield: Expect ~950–980 g of crude racemic oil (Yellowish liquid).

Phase B: Optical Resolution (Isolation of (S)-Enantiomer)

To obtain the Sertraline intermediate, the (S)-enantiomer is required.

Reagents:

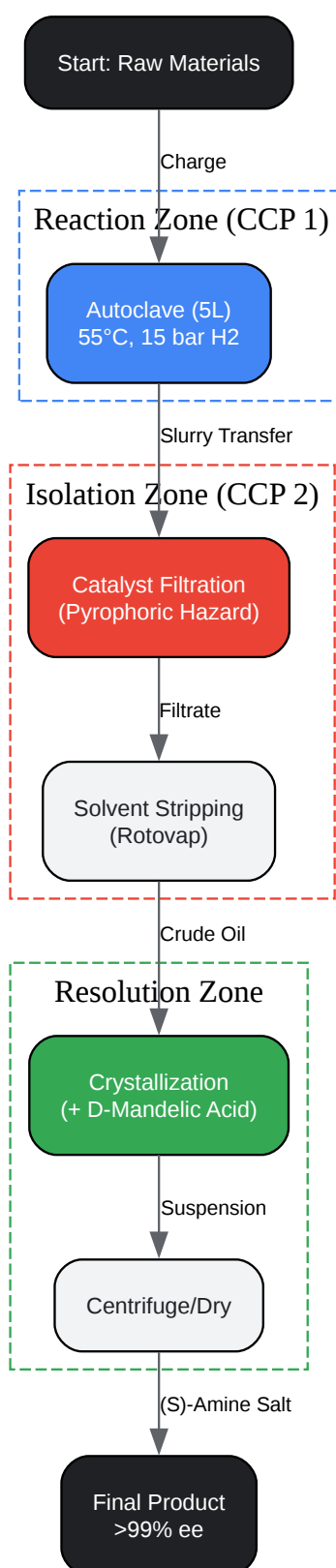
- Crude Racemic Amine: ~980 g
- D-(-)-Mandelic Acid: 0.5 equiv (based on racemate)
- Ethanol/Water or Ethyl Acetate (Recrystallization solvent)

Procedure:

- Dissolve the crude amine in Ethyl Acetate (5 L).
- Add D-(-)-Mandelic acid (0.5 molar equivalents) dissolved in hot Ethanol.
- Heat to reflux (70°C) to ensure complete dissolution.
- Cool slowly to 20°C over 4 hours. The (S)-amine-D-mandelate salt will crystallize preferentially.
- Filter the white solid.
- Recrystallization: Recrystallize the wet cake from Ethanol to upgrade Chiral Purity to >99% ee.
- Free Basing (Optional): Treat the salt with 2N NaOH and extract with Toluene to yield the pure (S)-amine free base.

Process Control & Workflow Diagram

The following diagram illustrates the unit operations and critical control points (CCPs).



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Figure 2: Process flow diagram for the synthesis and resolution of **1-(3,4-Dichlorophenyl)ethanamine**.

Analytical Validation

To ensure the process meets pharmaceutical standards, the following specifications must be met.

Test	Method	Specification
Identity	¹ H-NMR (400 MHz, CDCl ₃)	Consistent with structure. Doublet at 1.38 (CH ₃), Quartet at 4.10 (CH).
Purity (Chemical)	HPLC (C18 Column)	> 98.0% Area
Purity (Chiral)	Chiral HPLC (Chiralcel OD-H)	> 99.0% ee (after resolution)
Water Content	Karl Fischer	< 0.5% w/w
Residual Nickel	ICP-MS	< 10 ppm

HPLC Method Parameters (Chiral):

- Column: Chiralcel OD-H (250 x 4.6 mm, 5µm)
- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
- Flow Rate: 1.0 mL/min
- Detection: UV @ 220 nm

References

- Pfizer Inc. (2005). Process for the preparation of sertraline. US Patent 5,248,699.

- Organic Process Research & Development. (2011). Development of a Scalable Process for the Synthesis of Sertraline.
- W.R. Grace & Co. (1960). Preparation of Raney Nickel Catalysts. US Patent 2,948,687.
- PubChem. (2023). Compound Summary: **1-(3,4-Dichlorophenyl)ethanamine**.^{[1][2]}

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